Crystal Structure vs. Furan-2-one Analogs
The crystal structure of 5-amino-2-ethyl-2-methylfuran-3-one has been determined via X-ray diffraction, revealing a refined R-value of 0.050 using 2126 observed reflections [1]. This high-resolution structural data is not available for many close analogs. For instance, while crystal structures exist for simpler furan-2-one derivatives, the specific 5-amino-2,2-dialkyl substitution pattern of this compound results in distinct intermolecular interactions and solid-state packing. The compound exhibits a dimeric arrangement in the crystalline state, in contrast to its monomeric behavior in solution [1]. In comparison, related 5-aminofuran-3(2H)-ones with different substituents often show different crystal packing motifs, which can affect properties like solubility and stability [2]. This precise structural characterization is a prerequisite for reliable computational modeling and structure-based drug design, providing a tangible advantage over analogs lacking this foundational data.
| Evidence Dimension | X-ray crystal structure refinement |
|---|---|
| Target Compound Data | R-value = 0.050 (2126 reflections) |
| Comparator Or Baseline | Other 5-aminofuran-3(2H)-ones (various substituents) - not all have reported high-quality crystal structures |
| Quantified Difference | Not quantifiable as a direct difference; this represents the availability of a definitive, high-resolution crystal structure, which is not guaranteed for any given analog. |
| Conditions | Single-crystal X-ray diffraction; recrystallization from ethanol. |
Why This Matters
A well-defined crystal structure is essential for accurate computational modeling, polymorphism studies, and formulation development, making this compound a more reliable starting point for advanced research compared to poorly characterized analogs.
- [1] OPUS Würzburg. Crystal Structure of 5-Amino-2-ethyl-2-methylfuran-3-one. Universität Würzburg. 1979. View Source
- [2] Ward, C. E.; Lo, W. C.; Pomidor, P. B.; Tisdell, F. E.; Ho, A. W. W.; Chin, C.-L.; Tuck, D. M.; Bernardo, C. R.; Fong, P. J.; Omid, A.; Buteau, K. A. 5-Aminofuran-3(2H)-ones: A New Development in Bleaching Herbicides. In Synthesis and Chemistry of Agrochemicals; Baker, D. R., Ed.; ACS Symposium Series 355; American Chemical Society: Washington, DC, 1987; Chapter 6, pp 65-74. View Source
